molecular formula C19H18O8 B1631085 Methyl rosmarinate CAS No. 99353-00-1

Methyl rosmarinate

Cat. No. B1631085
CAS RN: 99353-00-1
M. Wt: 374.3 g/mol
InChI Key: XHALVRQBZGZHFE-BBOMDTFKSA-N
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Description

Methyl rosmarinate is a bioactive phenolic compound . It is a noncompetitive tyrosinase inhibitor isolated from Rabdosia serra . It shows antioxidative, antifungal activities, and inhibitory activities against tyrosinase, α±-glucosidase, and matrix metalloproteinase-1 (MMP-1) .


Synthesis Analysis

Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of Methyl rosmarinate involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . A study also mentions the extraction of rosmarinic acid from rosemary using different procedures like fresh tissue homogenization, fresh and dry leaf decoction, and their respective fermentation, Soxhlet extraction, and sonication using water and methanol .


Molecular Structure Analysis

Methyl rosmarinate has a molecular formula of C19H18O8 . It has an average mass of 374.341 Da and a monoisotopic mass of 374.100159 Da . It is an ester of caffeic acid and 3,4-dihydroxy phenyllactic acid originating from aromatic amino acids, phenylalanine, and tyrosine .


Chemical Reactions Analysis

Different extraction methods recover quite different groups of polyphenols . Soxhlet extraction yields very high concentrations of rosmarinic acid . UHPLC-ESI-QTOF-MS enables the detection of more than 50 polyphenols, including phenolic acids, flavonoids, and terpenoids in the various extracts .


Physical And Chemical Properties Analysis

Methyl rosmarinate has a molecular weight of 374.34 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

  • Biomedical Applications

    • Summary : RA is a bioactive phenolic compound commonly found in plants of Lamiaceae and Boraginaceae families . It has been used as an attractive strategy in combating human diseases .
    • Methods : RA is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions .
    • Results : RA has multiple therapeutic benefits in various diseases, including cancer, diabetes, inflammatory disorders, neurodegenerative disorders, and liver diseases .
  • Antioxidant Applications

    • Summary : The antioxidant effects of RA are mainly associated with free radical scavenging that induces membrane stabilization and protection against oxidative damage .
    • Methods : The antioxidant properties of RA are evaluated using various in vitro and in vivo models .
    • Results : RA has been shown to effectively scavenge free radicals and protect against oxidative damage .
  • Antimicrobial Applications

    • Summary : RA has been found to have antimicrobial properties, particularly against Gram-positive bacteria .
    • Methods : The antimicrobial activity of RA is typically evaluated using in vitro assays .
    • Results : RA has been shown to inhibit the growth of several Gram-positive bacteria .
  • Antiviral Applications

    • Summary : RA has been found to have antiviral properties .
    • Methods : The antiviral activity of RA is typically evaluated using in vitro assays .
    • Results : RA has been shown to inhibit the growth of several viruses .
  • Anti-inflammatory Applications

    • Summary : RA has been found to have anti-inflammatory properties .
    • Methods : The anti-inflammatory activity of RA is typically evaluated using in vitro and in vivo models .
    • Results : RA has been shown to effectively reduce inflammation .
  • Neuroprotective Applications

    • Summary : RA has been found to have neuroprotective properties .
    • Methods : The neuroprotective activity of RA is typically evaluated using in vitro and in vivo models .
    • Results : RA has been shown to effectively protect neurons from damage .
  • Antiplasmodic Applications

    • Summary : RA has been found to have antiplasmodic properties .
    • Methods : The antiplasmodic activity of RA is typically evaluated using in vitro assays .
    • Results : RA has been shown to inhibit the growth of several plasmodium species .
  • Nutraceutical Applications

    • Summary : Due to its high antioxidant capacity, RA has recently gained attention for its possible application as a nutraceutical compound in the food industry .
    • Methods : RA can be incorporated into various food products to enhance their nutritional value .
    • Results : Foods enriched with RA have been shown to have enhanced nutritional profiles .
  • Antimicrobial Resistance (AMR) Applications

    • Summary : RA and its derivatives, including Methyl rosmarinate, have been found to have antimicrobial properties and can be used to combat antimicrobial resistance .
    • Methods : The antimicrobial activity of RA and its derivatives is typically evaluated using in vitro assays .
    • Results : RA and its derivatives have been shown to inhibit the growth of several microbial pathogens .
  • SARS-CoV-2 Inhibition Applications

    • Summary : Methyl rosmarinate has been identified as an allosteric inhibitor of SARS-CoV-2 3CL protease, suggesting potential applications against SARS-CoV-2 infection .
    • Methods : The antiviral activity of Methyl rosmarinate is typically evaluated using in vitro assays .
    • Results : Methyl rosmarinate has been shown to inhibit the SARS-CoV-2 3CL protease .

Safety And Hazards

Methyl rosmarinate is toxic if swallowed . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to wash thoroughly with water .

properties

IUPAC Name

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHALVRQBZGZHFE-BBOMDTFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316093
Record name Methyl rosmarinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl rosmarinate

CAS RN

99353-00-1
Record name Methyl rosmarinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99353-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl rosmarinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylrosmarinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
775
Citations
L Lin, Y Dong, H Zhao, L Wen, B Yang, M Zhao - Food chemistry, 2011 - Elsevier
… decreasing order, pedalitin > methyl rosmarinate > rosmarinic acid. … Both rosmarinic acid and methyl rosmarinate were considered … , whereas both methyl rosmarinate and pedalitin were …
Number of citations: 106 www.sciencedirect.com
A Abedini, V Roumy, S Mahieux, M Biabiany… - Evidence-Based …, 2013 - hindawi.com
… from this plant: rosmarinic acid, methyl rosmarinate, isoquercetin, and hyperoside. The MIC … The best inhibitory and bactericidal activity was found for methyl rosmarinate (0.3 mg/mL). …
Number of citations: 144 www.hindawi.com
MS Içen, İ Gürbüz, E Bedir, T Günbatan… - South African Journal of …, 2021 - Elsevier
… IC 50 values of rosmarinic acid, and methyl rosmarinate were … to rosmarinic acid, and methyl rosmarinate, for the first time … experimental findings, methyl rosmarinate was found as …
Number of citations: 5 www.sciencedirect.com
H Yuan, W Lu, L Wang, L Shan, H Li, J Huang… - European Journal of …, 2013 - Elsevier
… Our previous screening disclosed natural product methyl rosmarinate (1) as a MMP-1 inhibitor with an IC 50 of 14.7 μM against MMP-1 (unpublished data). Specific interactions devised …
Number of citations: 31 www.sciencedirect.com
FS Senol Deniz, G Eren, IE Orhan, B Sener, U Ozgen… - Molecules, 2021 - mdpi.com
… only methyl rosmarinate and … methyl rosmarinate were able to access deeper into the active gorge in hBChE. Our data indicate that similagenin, kokusaginine, and methyl rosmarinate …
Number of citations: 5 www.mdpi.com
I Fecka, S Turek - Food Chemistry, 2008 - Elsevier
… constituents, luteolin-7-O-β-glucuronide and methyl rosmarinate as new compounds in sweet marjoram. Methyl rosmarinate was isolated for the first time from thyme. The investigated …
Number of citations: 278 www.sciencedirect.com
ER Woo, MS Piao - Archives of pharmacal research, 2004 - Springer
Three phenolic compounds, rosmarinic acid (1), methyl rosmarinate (2), ethyl rosmarinate (3), and two flavonoids, luteolin (4), luteolin-7-O-β-D-glucuronide methyl ester (5) were …
Number of citations: 129 link.springer.com
GA Zou, D Guo, HQ Zhao, HA Aisa - Chemistry of Natural Compounds, 2015 - Springer
… Apigenin (2), luteolin (3), methyl rosmarinate (6), and oleanolic acid (9) were identified as potential vasorelaxant principles. Methyl rosmarinate (6), caffeic acid (4), and luteolin (3) …
Number of citations: 10 link.springer.com
O Chou, YP Juang, TL Chao, SF Tsai… - Journal of Natural …, 2023 - ACS Publications
… methyl rosmarinate were evaluated in drug combination treatment. Ten amide derivatives of methyl rosmarinate … Omicron BA.1 as compared to methyl rosmarinate’s IC 50 of 57.0 μM. …
Number of citations: 2 pubs.acs.org
YJ Son, JE Park, J Kim, G Yoo, CW Nho - Industrial Crops and Products, 2021 - Elsevier
… methyl rosmarinate; however, we could not confirm the relationship between rosmarinic acid and methyl rosmarinate … Uses for methyl rosmarinate are in early stages of development, but …
Number of citations: 15 www.sciencedirect.com

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